molecular formula C12H14O4 B2850782 3-(Oxolan-2-ylmethoxy)benzoic acid CAS No. 883536-39-8

3-(Oxolan-2-ylmethoxy)benzoic acid

Cat. No.: B2850782
CAS No.: 883536-39-8
M. Wt: 222.24
InChI Key: PTDDXWIOXRBSEF-UHFFFAOYSA-N
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Description

3-(Oxolan-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C12H14O4. It is also known by its systematic name, 3-[(tetrahydro-2-furanyl)methoxy]benzoic acid. This compound is characterized by the presence of a benzoic acid moiety substituted with an oxolan-2-ylmethoxy group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-ylmethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with tetrahydrofuran-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to acidic or basic conditions to yield the final product. The reaction conditions often include:

    Catalyst: Acidic or basic catalyst

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Common organic solvents such as dichloromethane or ethanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(Oxolan-2-ylmethoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The oxolan-2-ylmethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrahydro-2-furanylmethoxy)benzoic acid: Similar in structure but may have different substituents on the benzene ring.

    4-(Oxolan-2-ylmethoxy)benzoic acid: Positional isomer with the oxolan-2-ylmethoxy group at the para position.

    2-(Oxolan-2-ylmethoxy)benzoic acid: Positional isomer with the oxolan-2-ylmethoxy group at the ortho position.

Uniqueness

3-(Oxolan-2-ylmethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(oxolan-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)9-3-1-4-10(7-9)16-8-11-5-2-6-15-11/h1,3-4,7,11H,2,5-6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDDXWIOXRBSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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